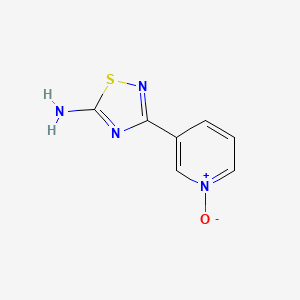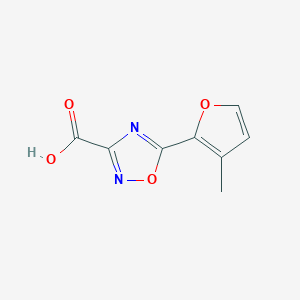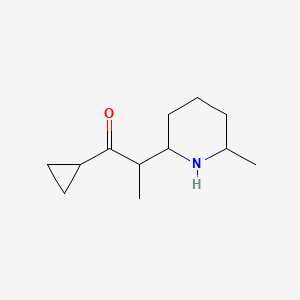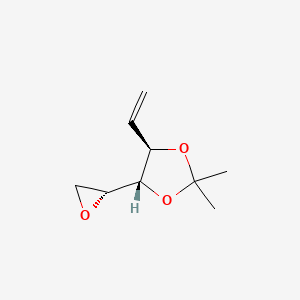
(4S,5R)-2,2-dimethyl-4-((r)-oxiran-2-yl)-5-vinyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane is a chiral organic compound with a unique structure that includes an oxirane (epoxide) ring and a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral epoxide with a dioxolane derivative under controlled conditions to form the target compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require specific temperatures and reaction times to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired stereochemistry and purity of the compound.
化学反应分析
Types of Reactions
(4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: The vinyl group can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane is used as a building block in the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound can be used in the development of chiral drugs. The presence of the oxirane ring makes it a valuable intermediate in the synthesis of bioactive molecules that can interact with specific biological targets.
Industry
In the industrial sector, (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane is used in the production of polymers and materials with specific properties. Its reactivity allows for the modification of polymer backbones, leading to materials with enhanced performance characteristics.
作用机制
The mechanism of action of (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and material science.
相似化合物的比较
Similar Compounds
(4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-ethyl-1,3-dioxolane: Similar structure but with an ethyl group instead of a vinyl group.
(4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-propyl-1,3-dioxolane: Similar structure but with a propyl group instead of a vinyl group.
Uniqueness
The uniqueness of (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane lies in its combination of an oxirane ring and a vinyl group, which imparts specific reactivity and potential for diverse applications. The presence of the vinyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
(4R,5S)-4-ethenyl-2,2-dimethyl-5-[(2R)-oxiran-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C9H14O3/c1-4-6-8(7-5-10-7)12-9(2,3)11-6/h4,6-8H,1,5H2,2-3H3/t6-,7-,8+/m1/s1 |
InChI 键 |
AKTQXGIWIPHDOK-PRJMDXOYSA-N |
手性 SMILES |
CC1(O[C@@H]([C@H](O1)[C@H]2CO2)C=C)C |
规范 SMILES |
CC1(OC(C(O1)C2CO2)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


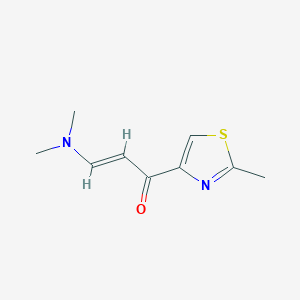
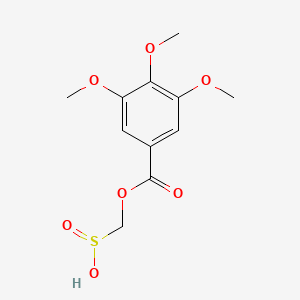
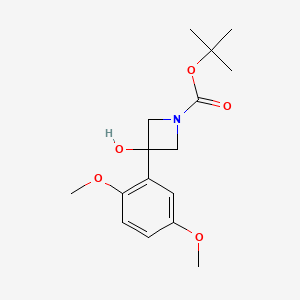
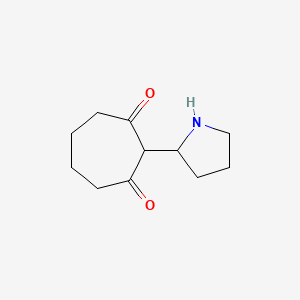
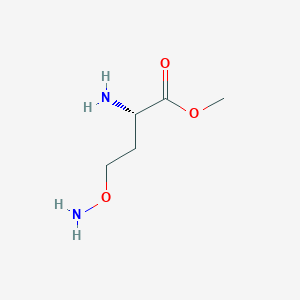
![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060846.png)
![3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide](/img/structure/B13060847.png)
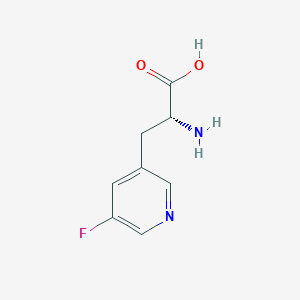
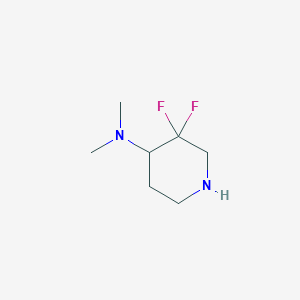
![4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13060865.png)

